molecular formula C7H11NO4S B8786721 (2R)-2-acetamido-3-acetylsulfanylpropanoic acid

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid

Cat. No.: B8786721
M. Wt: 205.23 g/mol
InChI Key: HSPYGHDTVQJUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is an organic compound with the molecular formula C7H11NO4S This compound is characterized by the presence of both an acetylamino group and an acetylthio group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid typically involves the acetylation of amino and thiol groups on a propanoic acid derivative. One common method is to start with L-cysteine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The acetylamino group can be reduced to form primary amines.

    Substitution: The acetyl groups can be substituted with other acyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the acetylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-3-mercaptopropanoic acid: Similar structure but lacks the acetylthio group.

    N-Acetylcysteine: Contains an acetylamino group and a thiol group but not an acetylthio group.

Uniqueness

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is unique due to the presence of both acetylamino and acetylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

2-acetamido-3-acetylsulfanylpropanoic acid

InChI

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)

InChI Key

HSPYGHDTVQJUDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)O

Origin of Product

United States

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